Isoquinolin-1-yl(phenyl)methyl 2-chlorobenzoate
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Overview
Description
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE typically involves the reaction of isoquinoline derivatives with benzoyl chloride derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. The process may also involve the use of continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by interacting with DNA gyrase or topoisomerase . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with a wide range of applications.
Benzimidazole: Known for its antimicrobial and anticancer properties
Uniqueness
(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE is unique due to its specific structure, which combines the isoquinoline moiety with a chlorobenzoate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H16ClNO2 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-20-13-7-6-12-19(20)23(26)27-22(17-9-2-1-3-10-17)21-18-11-5-4-8-16(18)14-15-25-21/h1-15,22H |
InChI Key |
YINLHAGRRRHCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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